ddATP - 24027-80-3

ddATP

Catalog Number: EVT-372843
CAS Number: 24027-80-3
Molecular Formula: C10H16N5O11P3
Molecular Weight: 475.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2′,3′-Dideoxyadenosine triphosphate (ddATP) is a synthetic deoxynucleotide analogue. It is classified as a nucleoside triphosphate, similar to the naturally occurring deoxyadenosine triphosphate (dATP) but lacking a 3′-hydroxyl group on the deoxyribose sugar. [] This structural difference is crucial for its function in various scientific research applications. ddATP is primarily utilized as a research tool in molecular biology, biochemistry, and related fields.

2',3'-Dideoxyinosine (ddI, Didanosine)

Compound Description: Didanosine (ddI) is a nucleoside analog used in the treatment of HIV-1 infection. It acts as a prodrug, requiring intracellular metabolism to its active triphosphate form, ddATP, to exert its antiviral effect. [, , , , , , , ]

Relevance: ddI is the prodrug of ddATP and is the inactive form of the drug that requires intracellular phosphorylation to form ddATP, the active metabolite that inhibits HIV reverse transcriptase. [, , , , , , , ]

2',3'-Dideoxyadenosine (ddAdo)

Compound Description: ddAdo is another nucleoside analog that exhibits anti-HIV activity. Like ddI, it needs to be intracellularly phosphorylated to its active triphosphate form, ddATP, to inhibit HIV reverse transcriptase. [, , ]

Relevance: ddAdo is metabolized to ddATP, making it another prodrug of ddATP. Both ddAdo and ddI ultimately rely on the formation of ddATP for their anti-HIV activity. [, , ]

3'-Azido-2',3'-dideoxythymidine-5'-triphosphate (AZTTP)

Compound Description: AZTTP is the active triphosphate metabolite of zidovudine (AZT), another nucleoside analog used in HIV treatment. [, , , , ]

2',3'-Didehydro-2',3'-dideoxythymidine-5'-triphosphate (D4TTP)

Compound Description: D4TTP is the active metabolite of stavudine (d4T), another nucleoside analog with anti-HIV activity. Like AZTTP, it acts as a chain terminator of viral reverse transcriptase. []

Relevance: D4TTP shares a similar mechanism of action with ddATP and AZTTP, acting as chain terminators of HIV-1 reverse transcriptase. They all compete for incorporation by the enzyme, thereby inhibiting viral DNA synthesis. []

2',3'-Dideoxycytidine-5'-triphosphate (ddCTP)

Compound Description: ddCTP is the active metabolite of zalcitabine (ddC), a nucleoside analog used in HIV therapy. Like other dideoxynucleoside triphosphates, it inhibits HIV reverse transcriptase. [, ]

Relevance: ddCTP is another chain terminator of HIV reverse transcriptase. It is structurally similar to ddATP, with the difference being the pyrimidine base (cytosine in ddCTP versus adenine in ddATP). Resistance mutations to one can sometimes confer cross-resistance to the other. [, ]

(-)-β-l-2',3'-Dideoxy-3'-thiacytidine-5'-triphosphate (3TCTP)

Compound Description: 3TCTP is the active metabolite of lamivudine (3TC), a nucleoside analog used in HIV therapy. It inhibits HIV reverse transcriptase by acting as a chain terminator. [, ]

Relevance: Similar to ddATP, 3TCTP is a nucleoside analog triphosphate and a chain terminator of HIV reverse transcriptase. They both compete with natural nucleotides for incorporation by the enzyme, blocking viral DNA synthesis. [, ]

(-)-β-l-2',3'-Dideoxy-5-fluorocytidine-5'-triphosphate (FddCTP)

Compound Description: FddCTP is the active metabolite of (-)-β-l-2',3'-dideoxy-5-fluorocytidine (FddC), a nucleoside analog with anti-HIV activity. Like other dideoxynucleoside triphosphates, it inhibits HIV reverse transcriptase. []

Relevance: FddCTP shares the same mechanism of action with ddATP and other dideoxynucleotide triphosphates, acting as a chain terminator during HIV reverse transcription. []

2'-β-Fluoro-2',3'-dideoxyadenosine-5'-triphosphate (FddATP)

Compound Description: FddATP is the active metabolite of 2'-β-fluoro-2',3'-dideoxyadenosine (FddA), a nucleoside analog investigated for its anti-HIV activity. [, ]

Relevance: FddATP and ddATP are structurally similar, differing only by the fluorine substitution at the 2' position of the sugar in FddATP. They both act as chain terminators of HIV reverse transcriptase. [, ]

9-(2-Phosphonylmethoxyethyl)adenine Diphosphate (PMEApp)

Compound Description: PMEApp is the active metabolite of tenofovir disoproxil fumarate (TDF), an anti-HIV drug. It acts as a competitive inhibitor of HIV reverse transcriptase. [, , ]

Relevance: PMEApp and ddATP both inhibit HIV reverse transcriptase, but PMEApp is an acyclic nucleoside phosphonate diphosphate while ddATP is a dideoxynucleoside triphosphate. Despite their structural differences, they both bind to the enzyme's active site, competing with natural nucleotides and inhibiting viral DNA synthesis. [, , ]

β-l-2′,3′-Dideoxyadenosine-5′-triphosphate (β-l-ddATP)

Compound Description: β-l-ddATP is the active triphosphate form of β-l-2′,3′-dideoxyadenosine (β-l-ddA), a β-l-nucleoside analogue studied for its antiviral activity against HIV and HBV. [, ]

Relevance: β-l-ddATP is a structural enantiomer of ddATP, meaning they possess the same chemical formula but differ in their three-dimensional arrangement. Despite the structural similarity, β-l-ddATP is not efficiently formed intracellularly from β-l-ddA due to its rapid metabolism. This highlights the importance of stereochemistry in drug activity and metabolism. [, ]

α-Boranophosphate ddATP and α-Boranophosphate AZTTP

Compound Description: α-Boranophosphate ddATP and α-Boranophosphate AZTTP are nucleotide analogues where a boranophosphate group replaces one of the oxygen atoms in the triphosphate moiety. [, ]

Relevance: These boranophosphate analogs were specifically designed to overcome drug resistance in HIV reverse transcriptase caused by mutations like K65R and Q151M. They exploit a mechanism-based approach where the boranophosphate group compensates for the loss of interactions caused by the mutations, leading to a significant increase in the catalytic rate constant (kpol) and thereby overcoming resistance. [, ]

Source and Classification

Dideoxyadenosine triphosphate is derived from adenine and is classified under dideoxynucleotides, which are essential for chain-termination methods in DNA sequencing, notably the Sanger sequencing technique. These compounds are crucial for generating DNA fragments of varying lengths that can be analyzed to determine the sequence of nucleotides in a DNA strand .

Synthesis Analysis

Methods and Technical Details

The synthesis of dideoxyadenosine triphosphate typically involves several chemical reactions. One common method includes the protection of the hydroxyl groups on ribose followed by selective deprotection to yield the dideoxy form. This process often employs reagents such as methyl orthoformate and paratoluenesulfonic acid to facilitate the formation of the dideoxynucleotide structure .

For example, a synthesis pathway may involve:

  1. Protection: Protecting the hydroxyl groups on ribose.
  2. Formation of Dideoxy Structure: Using specific reagents to selectively remove hydroxyl groups at the 2' and 3' positions.
  3. Phosphorylation: Converting the resulting dideoxynucleoside into ddATP through phosphorylation reactions using ATP or other phosphate donors.

The final product is purified through methods such as chromatography to ensure high purity essential for biochemical applications .

Molecular Structure Analysis

Structure and Data

Dideoxyadenosine triphosphate has a unique molecular structure characterized by its ribose sugar lacking hydroxyl groups at both the 2' and 3' positions. The molecular formula for ddATP is C10H13N5O4P, and its molar mass is approximately 273.24 g/mol.

The crystal structure of ddATP has been studied in complex with DNA polymerases, revealing insights into its interactions during DNA synthesis. The absence of the 3'-OH group is critical, as it prevents further elongation once incorporated into a growing DNA strand .

Chemical Reactions Analysis

Reactions and Technical Details

Dideoxyadenosine triphosphate primarily participates in chain-termination reactions during DNA synthesis. When incorporated by DNA polymerase, ddATP prevents the addition of further nucleotides due to its lack of a 3'-OH group. This property is exploited in Sanger sequencing, where ddATP is included alongside regular deoxynucleotide triphosphates (dNTPs) in a reaction mixture.

In practice:

  • A single-stranded DNA template is mixed with a primer, standard dNTPs, and a limiting amount of ddATP.
  • As DNA polymerase synthesizes new strands, it occasionally incorporates ddATP instead of dATP, leading to termination.
  • The resulting fragments are then separated by size using gel electrophoresis, allowing for sequence determination based on fragment length .
Mechanism of Action

Process and Data

The mechanism of action for dideoxyadenosine triphosphate revolves around its role as a chain terminator during DNA synthesis. When incorporated into a growing DNA strand by DNA polymerase:

  1. Incorporation: The enzyme adds ddATP to the 3' end of the primer.
  2. Termination: The absence of a hydroxyl group at the 3' position prevents any further nucleotides from being added.
  3. Fragment Generation: This results in fragments that can be analyzed for sequence information.

This process allows researchers to determine the sequence of nucleotides in a given DNA sample accurately .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dideoxyadenosine triphosphate exhibits several important physical and chemical properties:

  • Appearance: Typically exists as a white powder or crystalline solid.
  • Solubility: Highly soluble in water, facilitating its use in biochemical assays.
  • Stability: Generally stable under neutral pH conditions but can degrade under extreme pH or high-temperature conditions.

The compound's stability and solubility make it suitable for various laboratory applications, particularly in sequencing protocols .

Applications

Scientific Uses

Dideoxyadenosine triphosphate is primarily utilized in:

  • Sanger Sequencing: A fundamental method for determining nucleotide sequences in DNA samples.
  • Genotyping: Used in various applications including single nucleotide polymorphism analysis.
  • Mutation Detection: Facilitates detection of mutations by allowing precise amplification and analysis of specific DNA regions.

Moreover, advancements have led to the development of fluorescently labeled dideoxynucleotides that enable high-throughput sequencing methods, significantly enhancing efficiency and accuracy in genomic studies .

Properties

CAS Number

24027-80-3

Product Name

ddATP

IUPAC Name

[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C10H16N5O11P3

Molecular Weight

475.18 g/mol

InChI

InChI=1S/C10H16N5O11P3/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h4-7H,1-3H2,(H,19,20)(H,21,22)(H2,11,12,13)(H2,16,17,18)/t6-,7+/m0/s1

InChI Key

OAKPWEUQDVLTCN-NKWVEPMBSA-N

SMILES

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C(N=CN=C32)N

Synonyms

2',3'-dideoxy-ATP
2',3'-dideoxyadenosine triphosphate
ddATP

Canonical SMILES

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C(N=CN=C32)N

Isomeric SMILES

C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C(N=CN=C32)N

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